

Phenylmethanesulfonic acid chemical properties and structure

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Compound of Interest

Compound Name: Phenylmethanesulfonic acid

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Phenylmethanesulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanesulfonic acid, also known as α -toluenesulfonic acid, is an organosulfur compound and a member of the sulfonic acid family. It consists of a phenyl group attached to a methanesulfonic acid moiety. While not as commonly utilized as its aromatic sulfonic acid analog, p-toluenesulfonic acid, **phenylmethanesulfonic acid** and its derivatives are of interest in various chemical contexts, including as intermediates in organic synthesis. Its derivative, phenylmethylsulfonyl fluoride (PMSF), is a widely used and indispensable tool in biochemistry and molecular biology as a serine protease inhibitor.^{[1][2][3][4]} This guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols related to **phenylmethanesulfonic acid**.

Chemical Structure and Properties

Phenylmethanesulfonic acid is characterized by a sulfonyl group directly attached to the benzylic carbon. This structure imparts strong acidic properties to the molecule.

Structure

The chemical structure of **phenylmethanesulfonic acid** is depicted below.

Figure 1. 2D Chemical Structure of **Phenylmethanesulfonic Acid**.

Physicochemical Properties

Quantitative data for **phenylmethanesulfonic acid** is not readily available in the literature. The table below summarizes key computed properties and includes experimental data for the closely related and structurally similar compound, p-toluenesulfonic acid, for comparison.

| Property | Phenylmethanesulfonic Acid (Computed) | p-Toluenesulfonic Acid (Experimental) | Reference |
|--------------------------------|--|--|-----------|
| Molecular Formula | C ₇ H ₈ O ₃ S | C ₇ H ₈ O ₃ S | [5] |
| Molecular Weight | 172.20 g/mol | 172.20 g/mol | [5] |
| Melting Point | Not available | 103-106 °C (monohydrate) | |
| Boiling Point | Not available | 140 °C at 20 mmHg | |
| pKa | Strong acid (estimated < 0) | -2.8 | [6] |
| Solubility in Water | Expected to be high | Soluble | |
| XLogP3 | 0.3 | -0.6 | [5] |
| Topological Polar Surface Area | 62.8 Å ² | 62.8 Å ² | [5] |

Spectroscopic Properties

Experimental spectra for **phenylmethanesulfonic acid** are not widely published. The following descriptions are based on the expected spectroscopic behavior derived from its structure and data from analogous compounds like phenyl methanesulfonate and methanesulfonic acid.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum of **phenylmethanesulfonic acid** is expected to show two main signals:

- Aromatic Protons (C_6H_5): A multiplet in the range of 7.2-7.5 ppm, integrating to 5 protons.
- Methylene Protons (CH_2): A singlet around 4.0-4.5 ppm, integrating to 2 protons. The acidic proton of the sulfonic acid group is typically not observed or appears as a very broad singlet, depending on the solvent and concentration.

^{13}C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following signals:

- Aromatic Carbons: Multiple signals between 125-140 ppm.
- Methylene Carbon: A signal in the range of 55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **phenylmethanesulfonic acid** would be characterized by the following absorption bands:

- O-H Stretch: A very broad and strong absorption in the region of $3200\text{-}2500\text{ cm}^{-1}$ due to the strongly hydrogen-bonded sulfonic acid proton.
- C-H Stretch (aromatic): Peaks just above 3000 cm^{-1} .
- C-H Stretch (aliphatic): Peaks just below 3000 cm^{-1} .
- S=O Asymmetric and Symmetric Stretch: Two strong absorptions in the regions of $1250\text{-}1120\text{ cm}^{-1}$ and $1080\text{-}1010\text{ cm}^{-1}$, respectively. These are characteristic of the sulfonyl group.
- S-O Stretch: An absorption in the $900\text{-}700\text{ cm}^{-1}$ region.

Mass Spectrometry

In mass spectrometry, particularly under electron ionization (EI), sulfonic acids can be prone to fragmentation. Expected fragmentation patterns for **phenylmethanesulfonic acid** would include:

- Loss of SO_3 : A significant fragmentation pathway leading to a peak corresponding to the benzyl cation (C_7H_7^+) at m/z 91.
- Desulfonation: Loss of the entire $-\text{SO}_3\text{H}$ group.
- Rearrangements: Migration of alkyl or aryl groups from sulfur to oxygen can also be observed in the fragmentation of sulfonic acid derivatives.[\[10\]](#)

Experimental Protocols

Synthesis of Phenylmethanesulfonic Acid

A common route for the synthesis of arylsulfonic acids involves the sulfonation of the corresponding hydrocarbon or the hydrolysis of the sulfonyl chloride. For **phenylmethanesulfonic acid**, a plausible and effective two-step synthesis starts from toluene.

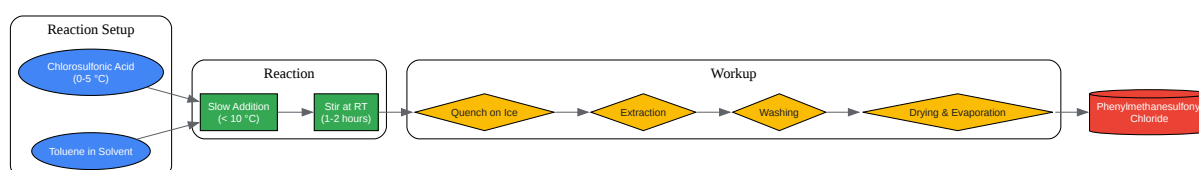
Step 1: Synthesis of Phenylmethanesulfonyl Chloride

This procedure is adapted from established methods for the synthesis of toluenesulfonyl chloride.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Materials:
 - Toluene
 - Chlorosulfonic acid
 - Inert solvent (e.g., dichloromethane or chloroform)
 - Ice
 - Sodium bicarbonate solution (saturated)
 - Anhydrous magnesium sulfate
- Procedure:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place an excess of chlorosulfonic

acid (e.g., 3-4 equivalents) in an inert solvent.

- Cool the flask in an ice-salt bath to 0-5 °C.
- Slowly add toluene (1 equivalent) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice with stirring. The phenylmethanesulfonyl chloride will separate as an oil or solid.
- Extract the product into an organic solvent like dichloromethane.
- Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude phenylmethanesulfonyl chloride.



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Figure 2. Workflow for the Synthesis of Phenylmethanesulfonyl Chloride.

Step 2: Hydrolysis of Phenylmethanesulfonyl Chloride to **Phenylmethanesulfonic Acid**

The hydrolysis of sulfonyl chlorides to sulfonic acids is a standard procedure.^{[2][4]}

- Materials:
 - Phenylmethanesulfonyl chloride (from Step 1)
 - Water or dilute aqueous base (e.g., NaOH solution)
 - Hydrochloric acid (if a basic hydrolysis is performed)
- Procedure:
 - To the crude phenylmethanesulfonyl chloride, add water.
 - Heat the mixture to reflux with stirring. The hydrolysis can be monitored by the disappearance of the organic layer (sulfonyl chloride) and the formation of a homogeneous aqueous solution.
 - Alternatively, a dilute solution of sodium hydroxide can be used for hydrolysis at room temperature or with gentle heating.
 - If a basic hydrolysis is performed, the resulting solution of the sodium salt of **phenylmethanesulfonic acid** is acidified with hydrochloric acid.
 - The water is then removed under reduced pressure to yield the crude **phenylmethanesulfonic acid**.

Purification

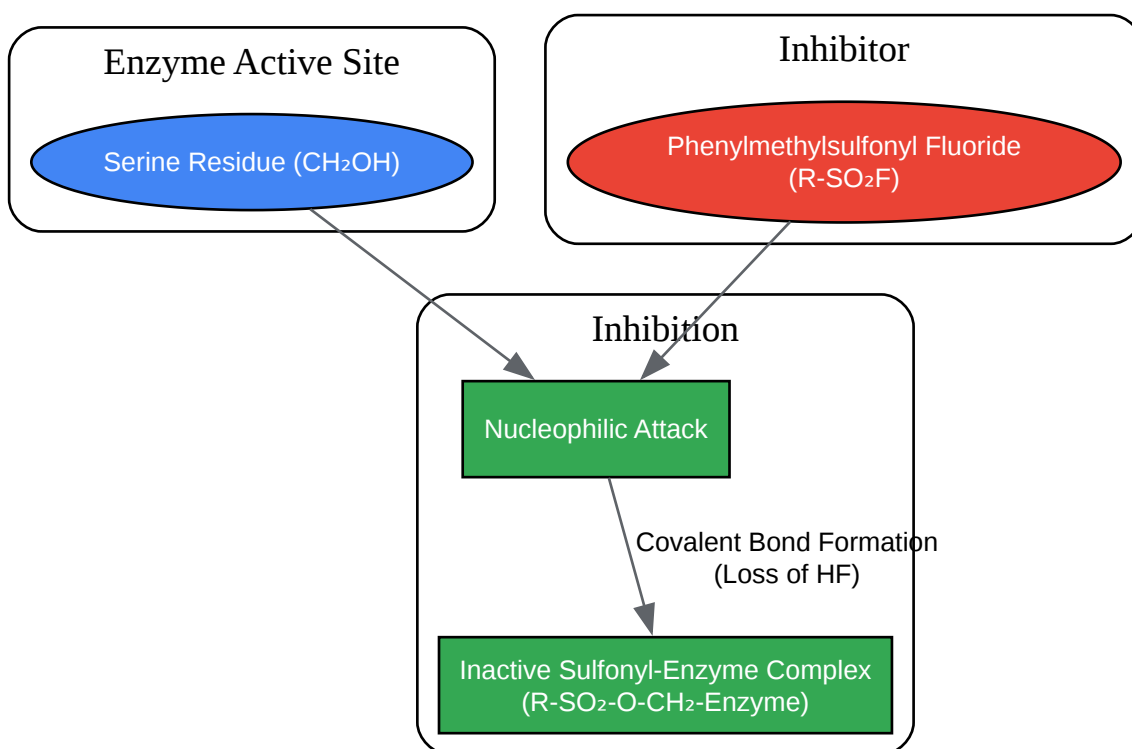
Phenylmethanesulfonic acid can be purified by recrystallization.^{[14][15][16]} The choice of solvent will depend on the impurities present. A solvent system in which the acid is soluble at high temperatures and sparingly soluble at low temperatures is ideal. Potential solvents include water, toluene, or mixtures of organic solvents.

Biological Activity and Relevance

Phenylmethanesulfonic acid itself is not known to have significant biological activity or to be directly involved in signaling pathways. However, its derivative, phenylmethylsulfonyl fluoride

(PMSF), is a widely used biochemical reagent.[1][2][3][4]

PMSF is an irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[3][4] It acts by covalently modifying the catalytically active serine residue in the active site of these enzymes. The sulfonyl fluoride group is highly electrophilic and reacts with the nucleophilic hydroxyl group of the serine residue, forming a stable sulfonyl-enzyme complex. This modification effectively inactivates the enzyme.



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Figure 3. Mechanism of Serine Protease Inhibition by Phenylmethanesulfonyl Fluoride.

Due to the stability of **phenylmethanesulfonyl fluoride** and the high reactivity required for the sulfonyl fluoride group to act as an inhibitor, it is unlikely that the parent acid would participate in similar biological interactions.

Conclusion

Phenylmethanesulfonyl fluoride is a strong organic acid whose primary relevance in the fields of life sciences and drug development stems from its derivative, PMSF. While direct experimental

data on the physicochemical and spectroscopic properties of **phenylmethanesulfonic acid** are limited, its characteristics can be reliably inferred from its chemical structure and comparison with closely related compounds. The synthesis protocols outlined provide a practical basis for its preparation in a laboratory setting. For researchers, understanding the properties of the parent acid provides a more complete context for the use and behavior of its important derivatives.

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